molecular formula C11H16ClNOS B4630689 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

Cat. No.: B4630689
M. Wt: 245.77 g/mol
InChI Key: CPXXDRYRRQHXMO-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 3,3-dimethylbutan-2-amine.

    Activation: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The activated carboxylic acid is then reacted with 3,3-dimethylbutan-2-amine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) in an appropriate solvent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide:

    5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate: Similar structure but with an ester functional group instead of an amide.

    5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide: Contains a sulfonamide group, offering different chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXXDRYRRQHXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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